

VU6008677 vs. ML253: A Comparative Guide to M4 Positive Allosteric Modulators

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Compound of Interest

Compound Name: VU6008677

Cat. No.: B15574062

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the M4 positive allosteric modulators (PAMs) **VU6008677** and ML253. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

I. Quantitative Data Summary

The following table summarizes the key pharmacological parameters of **VU6008677** and ML253, highlighting their potency and efficacy at the muscarinic M4 receptor.

Parameter	VU6008677	ML253	Reference
hM4 EC50	120 nM	56 nM	[1] [2]
rM4 EC50	Not Reported	176 nM	[2]
hM4 Efficacy (Fold Shift)	Not Reported	106-fold	[2]
rM4 Efficacy (Fold Shift)	Not Reported	50-fold	[2]
CYP450 Inhibition	Reduced inhibition compared to ML253	Parent compound with known CYP450 inhibition	[3]

II. Experimental Protocols

The data presented in this guide were primarily generated using calcium mobilization assays. Below is a detailed methodology representative of the protocols used for characterizing M4 PAMs.

Calcium Mobilization Assay for M4 PAM Activity

This assay measures the potentiation of the acetylcholine (ACh) response at the M4 receptor by a PAM. Since the M4 receptor is typically coupled to a Gi/o signaling pathway, which does not directly induce calcium mobilization, the assay utilizes a cell line co-expressing the human M4 receptor and a promiscuous G-protein, such as G α 15 or a Gqi5 chimera. This co-expression links M4 receptor activation to the Gq pathway, resulting in an increase in intracellular calcium that can be measured with a fluorescent indicator.

Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and G α 15 (or a similar chimeric G-protein).
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Pluronic F-127.
- Acetylcholine (ACh).
- Test compounds (**VU6008677**, ML253).
- 384-well black-walled, clear-bottom assay plates.
- Fluorescence microplate reader (e.g., FLIPR or equivalent).

Procedure:

- Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.

- Dye Loading:
 - Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
 - Remove the cell culture medium from the plates and add the dye loading solution to each well.
 - Incubate the plates at 37°C for 60 minutes in the dark.
- Compound Addition:
 - Prepare serial dilutions of the test compounds (**VU6008677** and ML253) in assay buffer.
 - Add the diluted compounds to the assay plates.
- ACh Stimulation and Signal Detection:
 - Prepare an EC20 concentration of ACh in assay buffer. The EC20 concentration is the concentration of ACh that elicits a 20% maximal response and is predetermined in separate experiments.
 - Using a fluorescence microplate reader, measure the baseline fluorescence.
 - Add the EC20 ACh solution to the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
 - The response in the presence of the PAM is compared to the response with ACh alone.
 - For determining the EC50 of the PAM, the data are plotted as the percentage of maximal ACh response versus the log of the PAM concentration and fitted to a four-parameter logistic equation.

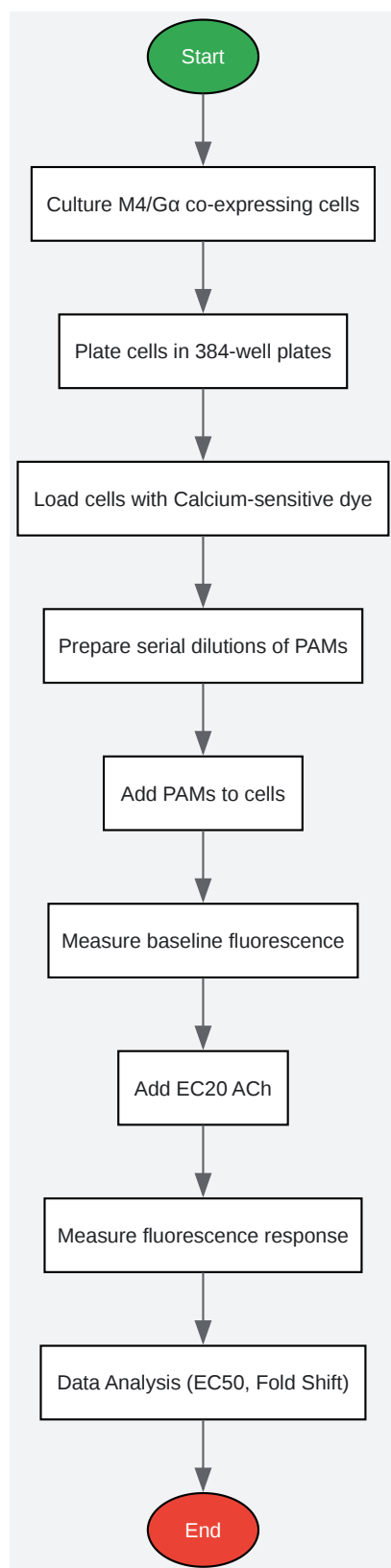
- To determine the fold shift, concentration-response curves for ACh are generated in the absence and presence of a fixed concentration of the PAM. The fold shift is calculated as the ratio of the ACh EC50 in the presence of the PAM to the ACh EC50 in the absence of the PAM.

III. Visualizations

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by its endogenous ligand, acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated G α i/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.





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